
(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one" is a derivative of thiazolidine-2,4-dione, which is a core structure known for its pharmacological potential. The methoxybenzyl and indolylmethylene groups suggest that the compound could exhibit interesting biological activities, as these moieties are often found in molecules with medicinal properties.
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives typically involves the condensation of an aldehyde with an amine and thioglycolic acid in a suitable solvent such as toluene . The presence of a methoxybenzylidene hydrazine component in the compound suggests a possible synthetic route involving the reaction of a 4-methoxybenzylidene hydrazine with a thiazole derivative, as seen in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various conformations. The substituents on the ring can influence the overall geometry and electronic distribution of the molecule, potentially affecting its biological activity. For instance, the 4-methoxyphenyl ring in a related compound was found to be almost perpendicular to the thiadiazole ring, indicating that steric factors may play a role in the molecular conformation .
Chemical Reactions Analysis
Thiazolidin-4-one derivatives can undergo various chemical reactions, depending on the functional groups present. The methoxybenzyl and indolylmethylene groups in the compound of interest could participate in reactions such as nucleophilic substitutions or addition reactions, which could be utilized to further modify the compound and enhance its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are commonly used to analyze these properties and confirm the identity of the synthesized compounds . The presence of electron-donating and electron-withdrawing groups, such as the methoxy and indolylmethylene groups, can affect properties like solubility, melting point, and reactivity.
Relevant Case Studies
Several studies have demonstrated the potential of thiazolidin-4-one derivatives as antidiabetic, anti-inflammatory, antimicrobial, and anticancer agents. For example, compounds with a 5-(4-oxybenzyl) moiety have shown substantial hypoglycemic and hypolipidemic activities . Additionally, thiazole derivatives have been effective against various cancer cell lines, with some showing similar activity to known anticancer drugs . These case studies highlight the therapeutic potential of thiazolidin-4-one derivatives and underscore the importance of further investigation into their biological activities.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-thiazolidinone derivatives, including compounds similar to the requested structure, involves the preparation of novel series through chemical reactions that yield intermediates and final products with potential biological activities. For instance, the synthesis and characterization of novel 4-thiazolidinones and 1,3,4-oxadiazoles demonstrated antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria and fungi, indicating the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2002).
Antimicrobial and Anticancer Properties
Research on thiazolyl-ethylidene hydrazino-thiazole derivatives, which share a similar chemical backbone with the compound , has shown that these molecules possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against various carcinoma cell lines. This highlights the compound's potential in the development of new antimicrobial and anticancer therapies (L. A. Al-Mutabagani et al., 2021).
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanine derivatives, incorporating a structural motif similar to the compound of interest, has been characterized for use in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (M. Pişkin et al., 2020).
Supramolecular Structures
Studies on the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds. This research contributes to the understanding of the structural basis for the biological activities observed in derivatives of (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one and aids in the design of molecules with enhanced therapeutic efficacy (P. Delgado et al., 2005).
Catalytic and Synthetic Applications
Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalyst properties for the oxidation of primary alcohols and hydrocarbons. This application underscores the compound's utility in chemical synthesis and industrial processes, offering a green and sustainable approach to catalysis (M. Ghorbanloo et al., 2017).
properties
IUPAC Name |
(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJXDVKUZNBCM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


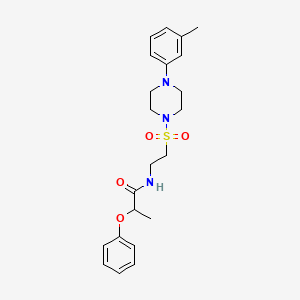
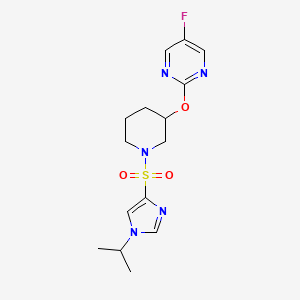

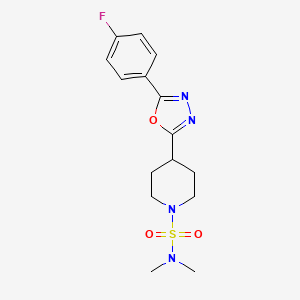
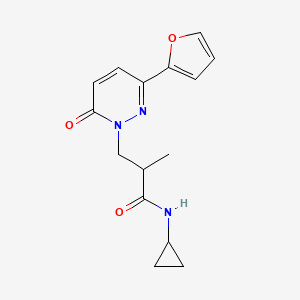
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
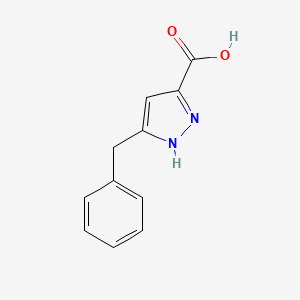
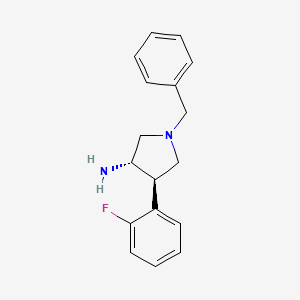

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)
